Scientific Field: Oncology
Summary of Application: Sclareol has been found to possess anti-tumor properties.
Results or Outcomes: Sclareol has been considered as a potential candidate against various types of cancer.
Scientific Field: Immunology
Summary of Application: Sclareol has demonstrated anti-inflammatory properties.
Results or Outcomes: Sclareol has shown potential in treating inflammation-related conditions.
Scientific Field: Microbiology
Summary of Application: Sclareol has been found to have anti-pathogenic microbial properties.
Results or Outcomes: Sclareol has shown potential in combating pathogenic microbes.
Scientific Field: Endocrinology
Summary of Application: Sclareol has shown potential in treating diabetes and hypertension.
Results or Outcomes: Sclareol has shown potential in treating diabetes and hypertension.
Scientific Field: Virology and Neurology
Summary of Application: Sclareol has been considered as a potential candidate against COVID-19 and Parkinson’s disease.
Results or Outcomes: Sclareol has shown potential in combating COVID-19 and Parkinson’s disease.
Scientific Field: Biochemistry
Summary of Application: Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway.
Results or Outcomes: Sclareol is a non-toxic molecule used as a topical and oral product.
Scientific Field: Gynecology
Summary of Application: Sclareol has been reported to improve dysmenorrhea and inflammation in dysmenorrhea models in vitro and in vivo.
Results or Outcomes: Sclareol has shown potential in treating dysmenorrhea.
Summary of Application: Sclareol has shown activity against S. aureus, with a MIC of 48.25 µg/ml and a zone inhibition of 16mm and 22mm against P. aureginosa and K.
Results or Outcomes: Sclareol has shown potential in combating bacterial infections.
Results or Outcomes: Sclareol has shown potential in enhancing the body’s immune response against cancer.
Sclareol, chemically known as labd-14-ene-8,13-diol, is a naturally occurring diterpene alcohol predominantly found in the essential oils of various plants, particularly in Salvia sclarea (clary sage). This compound exhibits a complex structure characterized by a bicyclic framework that contributes to its unique properties. Sclareol is recognized for its pleasant aroma, making it valuable in the fragrance industry. Additionally, it serves as a precursor to several bioactive compounds, including Ambrox, which is widely used in perfumery and cosmetics due to its ambergris-like scent.
Research suggests sclareol's biological effects might be due to its interaction with specific cellular pathways. For example, studies have shown sclareol can induce apoptosis (programmed cell death) in human leukemia and colon cancer cells []. However, the precise mechanisms underlying these effects require further investigation [, ].
Sclareol undergoes various chemical transformations, primarily oxidation and reduction reactions. One notable reaction is the oxidation of sclareol to produce Ambrox through multiple steps involving intermediates such as sclareolide and ambradiol. For instance, sclareol can be oxidized using hydrogen peroxide in the presence of catalysts like quaternary ammonium phosphomolybdate to yield Ambrox in a one-pot synthesis method . Other reactions include:
Sclareol exhibits significant biological activities, particularly in pharmacology. Research indicates that it possesses anticancer properties, demonstrating the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. Studies show that sclareol can trigger cell cycle arrest and activate caspases involved in apoptosis pathways . Additionally, it has been noted for its potential in metal remediation from polluted soils, showcasing its environmental applications .
Sclareol can be synthesized through several methods:
Sclareol finds applications across various industries:
Studies on the interactions of sclareol with biological targets reveal its potential mechanisms of action. For example, docking studies suggest that sclareol has a high binding affinity for BRCA1, indicating its role in cancer treatment strategies . Furthermore, it has been shown to influence cellular pathways related to apoptosis and cell cycle regulation.
Sclareol shares structural similarities with several other terpenes and diterpenes. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Ambrox | Diterpene alcohol | Derived from sclareol; used as a fragrance fixative. |
Sclareolide | Diterpene ketone | Intermediate in Ambrox synthesis; exhibits similar bioactivity. |
Labdanolic acid | Diterpene carboxylic acid | Related compound with potential therapeutic effects. |
Rosmarinic acid | Diterpene phenolic acid | Exhibits antioxidant properties; found in rosemary. |
Sclareol's uniqueness lies in its specific structural features and the diverse biological activities it exhibits compared to these similar compounds. Its ability to serve as a precursor for other valuable compounds further enhances its significance in both natural product chemistry and applied sciences.
Sclareol (C₂₀H₃₆O₂) is a labdane-type diterpene characterized by a bicyclic framework comprising a decalin system fused to a substituted pentenyl side chain. Its IUPAC name is 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol, with a molecular weight of 308.51 g/mol.
The stereochemical configuration is defined as 1R,2R,4aS,8aS, with four stereocenters at positions 1, 2, 4α, and 8α. The structure includes:
Key structural features:
Feature | Description |
---|---|
Core | Decalin system fused to a pentenyl chain |
Hydroxyl groups | C-2 (primary alcohol) and C-8α (tertiary alcohol) |
Side chain | 3-Hydroxy-3-methylpent-4-enyl group |
Stereocenters | 1R, 2R, 4aS, 8aS |
The SMILES string CC1(C)CCC[C@H]2(C)[C@H]1CCC@@HC2 and InChI 1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 confirm its stereochemical and connectivity details.
Sclareol exhibits distinct physical properties critical for its applications:
Property | Value | Source |
---|---|---|
Molecular formula | C₂₀H₃₆O₂ | |
Molecular weight | 308.51 g/mol | |
Density | 0.954 g/cm³ | |
Melting point | 95–100°C | |
Boiling point | 218–220°C (19 mmHg) | |
Optical rotation | [α]₂₅/D −13° (c = 4 in CCl₄) |
Its hydrophobic nature, attributed to the methyl-substituted decalin core, contrasts with the hydrophilic side chain, enabling interactions with both lipid and aqueous environments.
Sclareol’s structure is validated by advanced spectroscopic techniques:
Carbon | δ (ppm) |
---|---|
C-2 (OH-bearing) | 79.2 |
C-8α (OH-bearing) | 79.2 |
C-3 (side chain) | 42.2 |
C-14 (eneyne) | 116.3 (C-14) |
C-15 (eneyne) | 142.3 (C-15) |
Sclareol demonstrates significant antineoplastic properties across multiple cancer cell lines through diverse molecular mechanisms. The compound exhibits potent antiproliferative effects with half-maximal inhibitory concentration values ranging from 8 to 65.2 micromolar depending on the cancer cell type and treatment duration [1] [2] [3] [4].
In osteosarcoma MG63 cells, sclareol induces dose-dependent and time-dependent growth inhibition with an inhibitory concentration of 65.2 micromolar following 12-hour incubation [1]. The compound triggers characteristic morphological features of apoptosis, including cell shrinkage, nuclear condensation, and apoptotic body formation [1] [3]. Flow cytometric analysis reveals that sclareol induces significant deoxyribonucleic acid synthesis inhibition and growth arrest at the G0/G1 phase of the cell cycle [1] [2]. This cell cycle arrest is accompanied by a progressive and dose-dependent reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction as a key mechanism of action [1] [5].
The molecular mechanisms underlying sclareol-induced apoptosis involve activation of both intrinsic and extrinsic apoptotic pathways. In colorectal cancer HCT116 cells, sclareol activates caspases-8 and -9, ultimately leading to caspase-3 activation and downstream apoptotic events [6]. The compound demonstrates effectiveness against p53-deficient cancer cells, indicating a p53-independent mechanism of action [2] [6]. This finding is particularly significant as it suggests potential efficacy against p53-mutated tumors, which are often resistant to conventional therapies.
In breast cancer MCF-7 cells, sclareol exerts antineoplastic effects through modulation of the janus kinase/signal transducer and activator of transcription pathway [7] [8]. The compound significantly reduces cell viability and triggers apoptosis while upregulating p53 and bcl-2-associated X protein expression and downregulating b-cell lymphoma 2 expression [7] [8]. Sclareol also demonstrates the ability to sensitize cancer cells to conventional chemotherapeutic agents, enhancing the anticancer properties of cyclophosphamide in combination therapy [7] [8].
The compound exhibits remarkable efficacy against lung cancer cells, particularly under hypoxic conditions that commonly occur in solid tumors [4]. In A549 lung cancer cells, sclareol demonstrates an inhibitory concentration of 8 micrograms per milliliter at 48 hours under hypoxic conditions [4]. The mechanism involves inhibition of hypoxia-inducible factor-1 alpha accumulation, which disrupts cellular adaptation to hypoxia and increases sensitivity to oxygen deprivation [4]. This hypoxia-targeting property makes sclareol particularly attractive for cancer therapy, as tumor hypoxia is associated with resistance to conventional treatments.
Cancer Cell Line | IC50 Value (μM) | Treatment Duration | Apoptosis Mechanism |
---|---|---|---|
MG63 (Osteosarcoma) | 65.2 (12h) [1] | 12 hours | G1 arrest + mitochondrial dysfunction |
HCT116 (Colorectal cancer) | 11.0 [5] | 48 hours | G1 arrest + caspase 8/9 activation |
MCF-7 (Breast cancer) | 30 (sensitization) [7] | 24-48 hours | STAT3 inhibition + p53 upregulation |
A549 (Lung cancer) | 8 (48h in hypoxia) [4] | 48 hours | HIF-1α inhibition + cell cycle arrest |
H1688 (Small cell lung cancer) | Not specified [9] | 48 hours | DNA damage + G1 arrest |
Sclareol exhibits potent anti-inflammatory properties through targeted modulation of key inflammatory signaling pathways, particularly the nuclear factor kappa B and mitogen-activated protein kinase cascades. These pathways play crucial roles in regulating inflammatory responses, and their dysregulation is implicated in numerous pathological conditions including arthritis, nephropathy, and bone disorders.
In diabetic nephropathy models, sclareol demonstrates significant therapeutic potential by simultaneously targeting both nuclear factor kappa B and mitogen-activated protein kinase pathways [10]. The compound effectively inhibits the activation of mitogen-activated protein kinases, including p38, extracellular signal-regulated kinase, and c-Jun N-terminal kinase, which are key mediators of inflammatory signaling [10]. Concurrently, sclareol suppresses nuclear factor kappa B pathway activation, preventing the transcription of pro-inflammatory cytokines [10]. This dual inhibition results in significant reduction of inflammatory cytokine levels, including interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha, in a dose-dependent manner [10].
The anti-inflammatory mechanisms of sclareol are particularly well-characterized in rheumatoid arthritis models. In collagen-induced arthritis studies, sclareol administration at doses of 5 and 10 milligrams per kilogram significantly reduces serum anti-collagen type II antibody levels and inflammatory cytokine production [11]. The compound effectively decreases interleukin-1 beta, interleukin-6, tumor necrosis factor alpha, and interleukin-17 levels while also reducing T-helper 17 and T-helper 1 cell populations in lymph nodes [11]. Mechanistically, sclareol achieves these effects through downregulation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, and nuclear factor kappa B pathways in synovial cells [11].
In osteoclastogenesis studies, sclareol demonstrates remarkable efficacy in inhibiting bone resorption through targeted modulation of receptor activator of nuclear factor kappa B ligand-induced signaling pathways [12] [13] [14]. The compound significantly attenuates receptor activator of nuclear factor kappa B ligand-induced degradation of inhibitor of nuclear factor kappa B alpha, which serves as a key regulatory mechanism in nuclear factor kappa B activation [12]. Additionally, sclareol suppresses the phosphorylation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinases within 20 minutes of receptor activator of nuclear factor kappa B ligand stimulation [12]. This rapid inhibition of upstream signaling cascades prevents the downstream activation of nuclear factor of activated T-cells c1, a master transcription factor for osteoclast differentiation [12].
The molecular mechanisms underlying sclareol-mediated anti-inflammatory effects involve complex interactions between nuclear factor kappa B and mitogen-activated protein kinase signaling networks. Studies demonstrate that mitogen-activated protein kinase inhibitor mixtures can suppress the nuclear factor kappa B pathway and inflammatory cytokine release, suggesting crosstalk between these pathways that sclareol exploits therapeutically [10]. The compound particularly targets the degradation of inhibitor of nuclear factor kappa B alpha, preventing nuclear translocation of nuclear factor kappa B subunits and subsequent transcriptional activation of inflammatory genes [10] [12].
Condition/Model | NF-κB Pathway | MAPK Pathway | Inflammatory Cytokines Reduced | Dose Range |
---|---|---|---|---|
Diabetic nephropathy [10] | Inhibited | Inhibited (p38, ERK, JNK) | IL-1β, IL-6, TNF-α | 25-100 mg/kg |
Rheumatoid arthritis (CIA) [11] | Inhibited | Inhibited (p38, ERK) | IL-1β, IL-6, TNF-α, IL-17 | 5-10 mg/kg |
Osteoclastogenesis [12] | Inhibited (IκBα degradation blocked) | Inhibited (ERK phosphorylation) | RANKL-induced markers | 1-10 μM |
LPS-induced lung injury [15] | Inhibited (IκBα degradation blocked) | Inhibited (p38, ERK, JNK) | IL-1β, IL-6, TNF-α | 10-50 mg/kg |
Sclareol demonstrates broad-spectrum antimicrobial activity against diverse pathogenic microorganisms, including fungi, bacteria, and parasites. The compound exhibits particularly potent antifungal properties against Candida species, with minimum inhibitory concentrations of 50 micrograms per milliliter against Candida albicans, Candida auris, and Candida parapsilosis after 24-hour incubation [16]. The antifungal mechanism involves induction of apoptosis-like cell death in Candida species, characterized by increased cell membrane permeability and mitochondrial membrane potential disruption [16].
Against Candida albicans specifically, sclareol demonstrates multifaceted antifungal effects beyond direct growth inhibition. The compound significantly suppresses hyphal formation in both liquid and solid media, which is crucial for reducing virulence since hyphal transition is essential for Candida pathogenesis [16]. Additionally, sclareol reduces biofilm formation, addressing a major clinical challenge in Candida infections where biofilms contribute to antifungal resistance [16]. The mechanism of action involves production of reactive oxygen species and disruption of mitochondrial integrity, leading to fungal cell death without inducing caspase-dependent apoptosis [16].
The antimicrobial spectrum of sclareol extends to parasitic organisms, with particularly notable activity against Schistosoma mansoni, the causative agent of schistosomiasis. Sclareol exhibits activity against all developmental stages of the parasite, with half-maximal inhibitory concentrations of approximately 13 micromolar against larval stages, 5.0 micromolar against juvenile forms, and 19.3 micromolar against adult worms [17] [18]. The mechanism involves interference with membrane lipid homeostasis through disruption of arachidonic acid metabolism [17] [18]. Scanning electron microscopy studies reveal that sclareol induces surface blebbing of adult worms at sublethal concentrations and completely inhibits egg production at the lowest tested concentration of 3.13 micromolar [17] [18].
Sclareol also demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. The compound exhibits minimum inhibitory concentrations of 162.07 micromolar against both Bacillus cereus and Staphylococcus aureus [19] [20]. The antibacterial mechanism involves disruption of bacterial cell membrane integrity and interference with respiratory chain function [19]. Studies using the related compound 13-epi-sclareol demonstrate that the antibacterial activity is specific for Gram-positive bacteria and involves bactericidal effects at higher concentrations [19].
Against phytopathogenic fungi, sclareol shows effectiveness against Botrytis cinerea with a half-maximal inhibitory concentration of 237.6 micrograms per milliliter [21]. The antifungal mechanism involves uncoupling of mitochondrial oxidative phosphorylation, leading to disruption of energy metabolism in the fungal pathogen [21]. The compound affects oxygen consumption in germinating conidia without altering plasma membrane integrity, suggesting a specific target within the mitochondrial respiratory chain [21].
Recent investigations have expanded the antimicrobial spectrum of sclareol to include activity against Cryptococcus neoformans, with minimum inhibitory concentrations of 16 micrograms per milliliter [22] [23]. The mechanism involves oxidative stress induction through increased reactive oxygen species production and reduced mitochondrial membrane potential, leading to growth inhibition without direct cell killing [22] [23]. This fungistatic rather than fungicidal activity suggests that sclareol may be particularly useful in combination therapies for cryptococcal infections [22] [23].
Pathogen Type | MIC/IC50 Value | Mechanism of Action | Additional Effects |
---|---|---|---|
Candida albicans [16] | 50 μg/mL (24h) | Apoptosis-like cell death, biofilm inhibition | Hyphal formation inhibition |
Candida auris [16] | 50 μg/mL (24h) | Membrane permeability disruption | ROS production increase |
Candida parapsilosis [16] | 50 μg/mL (24h) | Membrane permeability disruption | Mitochondrial dysfunction |
Schistosoma mansoni (larval) [17] | 13 μM | Membrane lipid homeostasis disruption | Egg production inhibition |
Schistosoma mansoni (juvenile) [17] | 5.0 μM | Membrane lipid homeostasis disruption | Enhanced selectivity vs mammalian cells |
Schistosoma mansoni (adult) [17] | 19.3 μM | Membrane lipid homeostasis disruption | Surface blebbing |
Botrytis cinerea [21] | 237.6 μg/mL | Mitochondrial uncoupling | Growth rate reduction |
Bacillus cereus [19] | 162.07 μM | Membrane disruption | Bactericidal at high concentrations |
Staphylococcus aureus [19] | 162.07 μM | Membrane disruption | Selective for Gram-positive bacteria |